1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
1,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F6N4/c17-11-5-9(15(19,20)21)7-25-13(11)27-1-2-28(4-3-27)14-12(18)6-10(8-26-14)16(22,23)24/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHNIGHOQLEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro atoms .
Scientific Research Applications
Medicinal Chemistry
1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, it has been noted to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research indicates that the compound may have cytotoxic effects on cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in certain cancer cell lines, suggesting potential use in cancer therapy .
Agricultural Applications
The compound is also relevant in the field of agriculture, particularly as an intermediate in the synthesis of agrochemicals:
- Pesticide Development : 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine serves as an important intermediate for synthesizing fungicides like fluopyram. This fungicide acts on succinate dehydrogenase in fungal pathogens, disrupting their mitochondrial respiration and providing broad-spectrum efficacy against various fungal diseases affecting crops .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several derivatives of 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine against common bacterial strains. The results indicated that compounds with higher trifluoromethyl substitution exhibited increased inhibition zones compared to their less substituted counterparts.
Case Study 2: Synthesis of Fluopyram
The synthesis method for fluopyram utilizing 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine was optimized in a recent patent application. The process involved a one-step reaction that significantly improved yield and purity compared to previous multi-step methods. The study highlighted the efficiency of using this compound as an intermediate in producing effective agricultural fungicides .
Mechanism of Action
The mechanism of action of 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
Key Observations :
Key Observations :
- Nucleophilic Substitution : Widely used for introducing pyridinyl groups to piperazine. Polar aprotic solvents (e.g., DMSO) improve reaction efficiency .
- Reductive Cyclization: Critical for generating stereoselective intermediates, as seen in bis(α-iminopyridine) systems .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Stability Data
Key Observations :
- Lipophilicity vs. Bioactivity : Higher logP values correlate with improved membrane permeability but may reduce solubility. ML267 derivatives balance this via carbothioamide polar groups .
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound that has garnered attention in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with two 3-chloro-5-(trifluoromethyl)pyridine moieties. Its chemical structure can be represented as follows:
The biological activity of 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act on pathways involving:
- Enzyme inhibition : Many pyridine derivatives inhibit enzymes such as succinate dehydrogenase (SDH), affecting mitochondrial respiration in pathogens .
- Antimicrobial properties : The compound exhibits activity against various bacterial strains, potentially through disrupting cell wall synthesis or interfering with protein synthesis .
Biological Activity Overview
The following table summarizes the reported biological activities associated with 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine and similar derivatives:
| Activity | Target Organism/Pathway | Reference |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | |
| Antifungal | Fungal pathogens | |
| Enzyme inhibition | Succinate dehydrogenase | |
| Cytotoxicity | Cancer cell lines |
Case Studies
Several studies have explored the efficacy of this compound and its analogs in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of piperazine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a promising alternative for treating resistant bacterial strains .
- Antifungal Activity : Research on related compounds showed that they effectively inhibited the growth of fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism was linked to the disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
- Cytotoxic Effects : In vitro studies indicated that 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology. The compound's ability to induce apoptosis in cancer cells was highlighted, warranting further investigation into its therapeutic applications .
Research Findings
Recent research has focused on optimizing the synthesis and improving the bioactivity profile of 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine:
- Synthesis Improvements : New synthetic routes have been developed to enhance yield and purity, making the compound more accessible for pharmacological studies .
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the piperazine or pyridine rings can enhance biological activity or selectivity towards specific targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine?
- Answer : The compound is typically synthesized via coupling reactions between 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives and piperazine scaffolds. Key reagents include HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF, with NEt₃ as a base to facilitate amide or sulfonamide bond formation. Reaction optimization often involves stoichiometric control of reactants and purification via normal-phase chromatography .
Q. How is structural characterization of this compound performed post-synthesis?
- Answer : Comprehensive characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine ring integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify purity and composition.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. For example, ortho- and para-substitution patterns on pyridinyl groups are confirmed via coupling constants in NMR .
Advanced Research Questions
Q. How can substituent effects be optimized to enhance target enzyme inhibition (e.g., DPP-IV or bacterial PPTases)?
- Answer : Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups (EWGs) : Trifluoromethyl (-CF₃) and chloro (-Cl) at para positions enhance inhibitory potency by increasing electrophilicity and binding affinity to enzyme active sites.
- Substituent positioning : Para-substitution on pyridinyl rings improves activity over meta-substitution, as observed in DPP-IV inhibition assays. Ortho-substitution may sterically hinder binding .
- Table 1 : Substituent Effects on Enzyme Inhibition
| Substituent Position | Enzyme Target | Activity Trend |
|---|---|---|
| Para-CF₃/Cl | DPP-IV | High IC₅₀ (~0.5 µM) |
| Meta-CF₃/Cl | DPP-IV | Low IC₅₀ (>10 µM) |
| Para-SO₂R (sulfonamide) | PPTase | Moderate (IC₅₀ ~1.2 µM) |
| Data derived from |
Q. What experimental strategies are used to evaluate enzyme inhibition (e.g., DPP-IV or Sfp-PPTase)?
- Answer :
- In vitro enzymatic assays : Use fluorogenic substrates (e.g., H-Gly-Pro-AMC for DPP-IV) to measure cleavage rates via fluorescence. Include positive controls (e.g., sitagliptin for DPP-IV) and negative controls (enzyme-free reactions).
- Kinetic analysis : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots.
- Selectivity profiling : Test against human orthologs (e.g., human PPTase) to confirm bacterial specificity, as seen in ML267 studies .
Q. How can conflicting data on substituent effects be resolved?
- Answer : Discrepancies (e.g., variable activity of ortho vs. para substituents) are addressed via:
- Induced-fit docking simulations : To model ligand-enzyme interactions and identify steric/electronic mismatches.
- Site-directed mutagenesis : Modify enzyme active sites (e.g., DPP-IV S630A mutant) to test binding hypotheses.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and validate computational predictions .
Q. What strategies are effective for designing dual-target ligands (e.g., D3R and μ-opioid receptors)?
- Answer :
- Pharmacophore hybridization : Merge structural motifs from known ligands (e.g., pyridinylpiperazine for D3R and benzodioxinyl groups for MOR).
- Molecular dynamics (MD) simulations : Optimize linker length and flexibility to accommodate both targets.
- In vivo pharmacokinetic profiling : Assess blood-brain barrier penetration and metabolic stability, as demonstrated in dual-target analgesic studies .
Methodological Notes
- Data Contradiction Analysis : When SAR data conflicts (e.g., meta-substitution unexpectedly showing activity), validate via orthogonal assays (e.g., SPR for binding kinetics) .
- Synthetic Pitfalls : Avoid over-reliance on TBTU/HOBt coupling for sterically hindered amines; consider alternative reagents like HATU .
- Biological Assay Design : Include cytotoxicity controls (e.g., HEK293 cell viability assays) to distinguish enzyme inhibition from nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
